1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DPPG, is a glycerophospholipid . It contains the long-chain (16:0) palmitic acid inserted at the sn-1 and sn-2 positions . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
A procedure for the small-scale chemical synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPL) has been reported . Under optimal conditions, 36% of the sn-glycero-3-phosphocholine was converted to DPL .Molecular Structure Analysis
The molecular formula of DPPG is C38H74NaO10P . It is a phospholipid in which a phosphoglycerol moiety occupies a glycerol substitution site .Chemical Reactions Analysis
UV damage to DPPG, an important component of cell membranes, has been investigated . The study found that DPPG specifically provides protection against infection by vaccinia virus when incorporated in small unilamellar vesicles .Physical And Chemical Properties Analysis
DPPG is a semisynthetic compound with a molecular weight of 744.95 g/mol . It is available in powder form and is stored at -20°C . The compound has a linear formula of C38H74O10PNa .Scientific Research Applications
Application in Petroleum Drilling and Production
Specific Scientific Field
Petroleum Engineering
Summary of the Application
DPPG is used as a temporary plugging agent (TPA) in petroleum drilling and production. It’s used for temporary plugging while drilling and petroleum well stimulation by diverting in acidizing or fracturing operations .
Methods of Application or Experimental Procedures
A degradable pre-formed particle gel (DPPG) was developed. The concentration of total monomers or cross-linker was decreased, which gradually increased the swelling volume of the synthesized DPPG .
Results or Outcomes
The DPPG showed excellent static swelling effect and self-degradation performance. It also demonstrated high-temperature resistance (150 °C) and high-salinity resistance (200,000 mg/L NaCl). The DPPG had a perfect plugging effect in the porous media, with the plugging pressure gradient as high as 21.12 MPa .
Interaction with Dimethylsulfoxide (DMSO) in Phospholipid Monolayers
Specific Scientific Field
Biochemistry
Summary of the Application
DPPG is used to study the interaction between dimethylsulfoxide (DMSO) and phospholipid monolayers .
Methods of Application or Experimental Procedures
The interaction was studied using “in situ” Brewster angle microscopy (BAM) coupled to a Langmuir trough .
Results or Outcomes
DMSO was shown to significantly impact the structure of the liquid expanded (LE) and gaseous phases of a DPPC monolayer. The domains reorganized to much larger domain structures .
Component in Internal Lipid Standard Mixture
Specific Scientific Field
Analytical Chemistry
Summary of the Application
DPPG is used as a component in internal lipid standard mixture for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis .
Methods of Application or Experimental Procedures
DPPG is included in the lipid standard mixture used in the MALDI-FTICR-MS analysis .
Results or Outcomes
The inclusion of DPPG in the lipid standard mixture aids in the accurate analysis of samples in MALDI-FTICR-MS .
Application in Reservoir Drilling Fluid Lost Circulation
Summary of the Application
Lost circulation is a significant problem in reservoir drilling, and the contradiction between plugging and unplugging in reservoirs is a problem that needs to be solved urgently. The traditional lost circulation material (LCM) is not suitable for reservoirs and the complex subsequent operations. Currently, a self-degrading plugging material is proposed .
Methods of Application or Experimental Procedures
A new self-degradation plugging material, CKS-DPPG, was prepared by AM, GG, nano silica, and PEGDA .
Results or Outcomes
The CKS-DPPG reached a 50% degradation rate in 54 h and complete degradation in 106 h at 80 °C and pH = 8. Low temperatures, high mineralization, and weak alkaline conditions prolong the complete degradation time of CKS-DPPG, which facilitates subsequent operations .
Application in Reorganization and Caging of Phospholipid Monolayers
Summary of the Application
DPPG is used to study the reorganization and caging of phospholipid monolayers .
Results or Outcomes
The study showed that dimethylsulfoxide (DMSO) significantly impacts the structure of the liquid expanded (LE) and gaseous phases of a DPPC monolayer .
Application in Adsorption Kinetics of Liposome Layers
Specific Scientific Field
Physical Chemistry
Summary of the Application
DPPG is used to study the adsorption kinetics of liposome layers .
Methods of Application or Experimental Procedures
The adsorption kinetics were studied using a variety of techniques, including surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) .
Results or Outcomes
The study provided valuable insights into the adsorption kinetics of liposome layers, which can be useful in the design of drug delivery systems .
properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-ODZMYOIVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173907 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
CAS RN |
200880-41-7 | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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